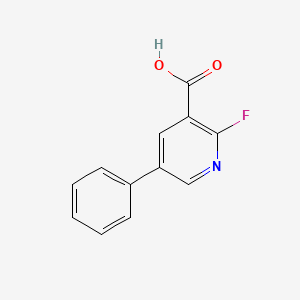
Di-fmoc-n-alpha-aminomethyl-l-alanine
Vue d'ensemble
Description
Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .
Applications De Recherche Scientifique
Hydrogel Formation
- Scientific Field: Material Science, Biotechnology
- Application Summary: Fmoc-functionalized amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, have been used to construct hydrogels . These hydrogels find a wide range of applications .
- Methods of Application: The self-assembly of Fmoc-functionalized amino acids facilitates the formation of hydrogels. This is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: The hydrogels formed exhibit pH-controlled ambidextrous gelation, high thermal stability, thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and can act as a drug carrier .
Proteomics and Solid Phase Peptide Synthesis
- Scientific Field: Proteomics, Biochemistry
- Application Summary: Di-fmoc-n-alpha-aminomethyl-l-alanine is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
- Methods of Application: The specific methods of application in proteomics studies and solid phase peptide synthesis techniques would depend on the specific experiment or study being conducted .
- Results or Outcomes: The outcomes would also depend on the specific experiment or study being conducted .
Bio-organic Scaffolds
- Scientific Field: Biochemistry, Material Science
- Application Summary: Self-assembly of Fmoc protected single amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, can facilitate the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .
- Methods of Application: The self-assembly of Fmoc protected single amino acids is driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: The self-assembled structures can find diverse applications from antimicrobial materials to emulsifiers for food, cosmetic, and biomedical industries .
Design of Micro/Nanostructures
- Scientific Field: Nanotechnology, Material Science
- Application Summary: Fmoc protected aliphatic single amino acids, including Di-fmoc-n-alpha-aminomethyl-l-alanine, can be used as novel scaffolds for the design of distinct micro/nanostructures .
- Methods of Application: The morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be controlled through solvent variation .
- Results or Outcomes: The ability to control the morphologies of these structures can be highly beneficial in manifold contexts .
pH-Controlled Ambidextrous Gelation
- Scientific Field: Material Science, Biotechnology
- Application Summary: An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation with significant advantages .
- Methods of Application: The self-assembly of Fmoc-K (Fmoc) was driven by aromatic π–π stacking and hydrogen bonding interactions .
- Results or Outcomes: The advantages of Fmoc-K (Fmoc) include pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
Solid-Phase Peptide Synthesis
- Scientific Field: Biochemistry
- Application Summary: The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
- Methods of Application: The specific methods of application in proteomics studies and solid phase peptide synthesis techniques would depend on the specific experiment or study being conducted .
- Results or Outcomes: The outcomes would also depend on the specific experiment or study being conducted .
Safety And Hazards
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUUGMJLQZNAN-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-fmoc-n-alpha-aminomethyl-l-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



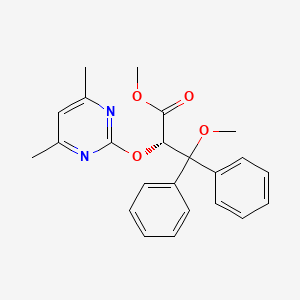

![2-chloro-4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1440360.png)
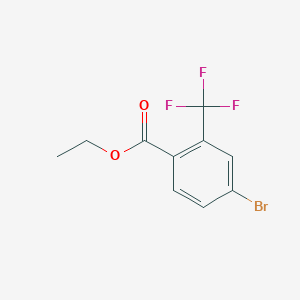
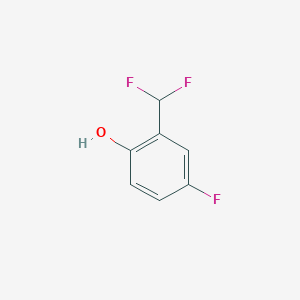
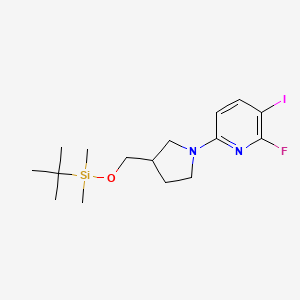
![Tert-butyl [1-(phenylsulfonyl)piperidin-4-yl]carbamate](/img/structure/B1440367.png)

![2-(3-[(Tert-butyldimethylsilyloxy)methyl]-pyrrolidin-1-YL)-3-iodo-5-methylpyridine](/img/structure/B1440369.png)
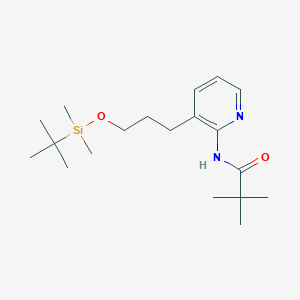
![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)


